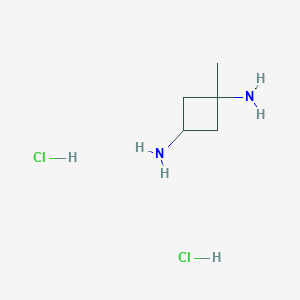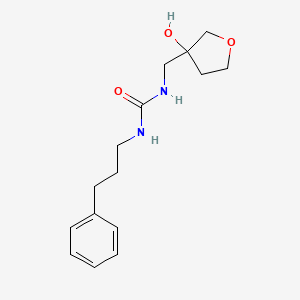
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuropeptide Y5 Receptor Antagonists
Research by Fotsch et al. (2001) on trisubstituted phenyl urea derivatives has shown their effectiveness as neuropeptide Y5 (NPY5) receptor antagonists, highlighting their potential in regulating physiological functions influenced by the NPY5 receptor. This study exemplifies the application of urea derivatives in understanding receptor interactions and designing compounds with targeted biological activities (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Hydrogel Morphology and Rheology
Lloyd and Steed (2011) explored the use of urea derivatives in modifying the physical properties of hydrogels, demonstrating the impact of anion identity on gel morphology and rheology. Their work provides a foundation for tailoring hydrogel materials for specific applications, such as drug delivery systems or tissue engineering scaffolds (Lloyd & Steed, 2011).
Green Chemistry in Biotransformations
Simeó, Sinisterra, and Alcántara (2009) highlighted the enzymatic acylation of nucleosides using green solvents, demonstrating the role of urea derivatives in facilitating environmentally friendly chemical processes. This research underscores the potential of such compounds in green chemistry, particularly in biocatalysis and sustainable manufacturing processes (Simeó, Sinisterra, & Alcántara, 2009).
Antitumor and Antimicrobial Applications
Azmy et al. (2018) conducted a study on the microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin-2-ones, showcasing the utility of urea derivatives in the development of new therapeutic agents. Their findings contribute to the ongoing search for effective cancer treatments and antimicrobial compounds (Azmy, Awad, Hefni, Saad, Eltoukhy, & Mabied, 2018).
Fluorescent Probes for Metal Ion Detection
Wang et al. (2017) described the development of a fluorescent sensor based on urea derivatives for the selective detection of Al3+ ions. This research illustrates the potential of urea derivatives in creating sensitive and selective probes for environmental monitoring and biological applications (Wang, Yang, Wang, Song, Ding, Tang, & Yao, 2017).
Propriétés
IUPAC Name |
1-[(3-hydroxyoxolan-3-yl)methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-14(17-11-15(19)8-10-20-12-15)16-9-4-7-13-5-2-1-3-6-13/h1-3,5-6,19H,4,7-12H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPVVWNWBPXNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NCCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2837899.png)
![6-((3-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2837900.png)
![4-tert-butyl-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2837901.png)


![2,3-dimethoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2837906.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-(oxan-4-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2837907.png)
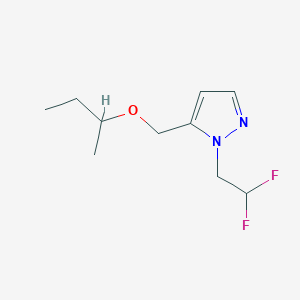
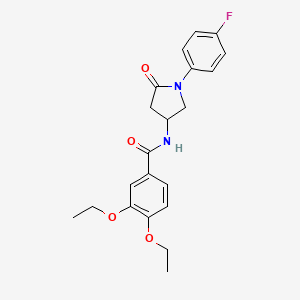
![N,N-diethyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2837913.png)
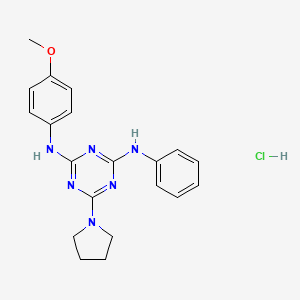
![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)
![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)
